molecular formula C18H15F2N3O3 B11317045 2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide

2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide

Cat. No.: B11317045
M. Wt: 359.3 g/mol
InChI Key: BOHUDWFOPCDLGN-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide is a synthetic organic compound that features a combination of fluorophenyl and oxadiazole moieties

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the fluorophenyl group: The oxadiazole intermediate is then coupled with a fluorophenyl compound using a suitable coupling reagent.

    Attachment of the butanamide group: Finally, the butanamide moiety is introduced through an amide bond formation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide can be compared with other similar compounds, such as:

    2-(4-fluorophenoxy)-N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]butanamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    2-(4-chlorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide: This compound has a chlorine atom in place of one of the fluorine atoms, leading to differences in its chemical and physical properties.

Properties

Molecular Formula

C18H15F2N3O3

Molecular Weight

359.3 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C18H15F2N3O3/c1-2-15(25-14-9-7-13(20)8-10-14)16(24)21-18-22-17(26-23-18)11-3-5-12(19)6-4-11/h3-10,15H,2H2,1H3,(H,21,23,24)

InChI Key

BOHUDWFOPCDLGN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)F

Origin of Product

United States

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